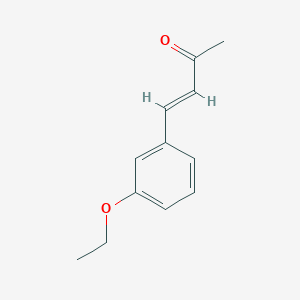
4-(3-Ethoxyphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a derivative of butenone, featuring an ethoxy group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)but-3-en-2-one can be achieved through various methods. One common approach involves the aldol condensation reaction, where an aldehyde or ketone reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield the desired product . The reaction typically requires a base catalyst such as potassium hydroxide and is carried out under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Ethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Ethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to these enzymes through hydrogen bonding and van der Waals forces, leading to a decrease in their activity.
Vergleich Mit ähnlichen Verbindungen
4-(3-Ethoxyphenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-Phenyl-3-buten-2-one:
4-(4-Methoxyphenyl)but-3-en-2-one: This compound is used in various chemical reactions and has been studied for its biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(E)-4-(3-ethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-9H,3H2,1-2H3/b8-7+ |
InChI-Schlüssel |
HKFVLAOKEMFFMA-BQYQJAHWSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1)/C=C/C(=O)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


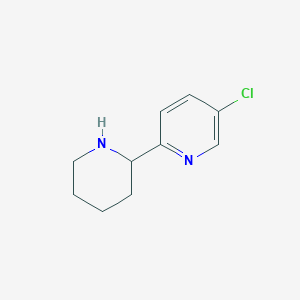
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)


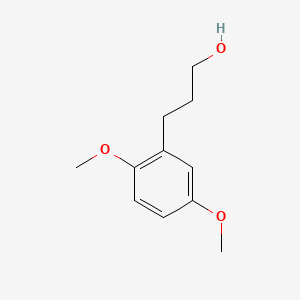
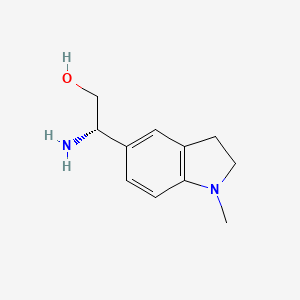
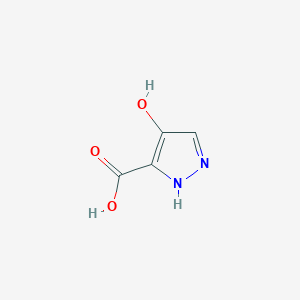


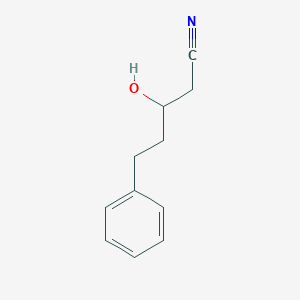
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)
aminedihydrochloride](/img/structure/B13609549.png)


